An In-depth Technical Guide to the Chemical Properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
An In-depth Technical Guide to the Chemical Properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and the well-established chemistry of the 1,2,4-triazole scaffold. The content herein is intended to provide researchers and drug development professionals with a robust framework for understanding the synthesis, structure, reactivity, and analytical characterization of this compound, thereby facilitating its potential application in drug discovery programs. This guide will delve into its predicted physicochemical properties, spectral characteristics, and chemical reactivity, supported by established principles and data from analogous structures.
Introduction: The 1,2,4-Triazole Scaffold in Medicinal Chemistry
The 1,2,4-triazole ring is a privileged five-membered heterocyclic scaffold containing three nitrogen atoms. This structural motif is a cornerstone in the design of a wide array of biologically active compounds due to its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding. Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The 3-amino and 5-substituted pattern, as seen in 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine, offers multiple points for structural modification, allowing for the fine-tuning of physicochemical and biological properties. The methoxybenzyl group can influence lipophilicity and potential interactions with biological targets.
Molecular Structure and Physicochemical Properties
The chemical structure of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine features a central 4H-1,2,4-triazole ring substituted with a 3-methoxybenzyl group at the 5-position and an amine group at the 3-position. The "4H" designation indicates that the proton is located on the nitrogen at the 4-position of the triazole ring.
Table 1: Predicted Physicochemical Properties of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
| Property | Predicted Value/Information | Justification/Reference |
| Molecular Formula | C10H12N4O | Based on chemical structure |
| Molecular Weight | 204.23 g/mol | Calculated from the molecular formula |
| IUPAC Name | 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine | Following IUPAC nomenclature rules |
| CAS Number | Not assigned | No specific CAS number found in public databases |
| Appearance | Likely a white to off-white crystalline solid.[1] | Based on the appearance of similar 3-amino-1,2,4-triazole derivatives. |
| Melting Point | Estimated range: 150-180 °C | Based on melting points of analogous compounds like 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine (mp 164-166°C).[2] The exact value is dependent on crystalline packing and intermolecular forces. |
| Solubility | Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.[1][3] Limited solubility in water and non-polar solvents is expected. | The 3-amino-1,2,4-triazole moiety enhances solubility in polar solvents.[2] The methoxybenzyl group increases lipophilicity. |
| pKa | Estimated acidic pKa (N-H on triazole ring) ~9-10; Estimated basic pKa (amino group) ~3-4 | The N-H proton on the triazole ring is weakly acidic. The amino group is a weak base due to the electron-withdrawing nature of the triazole ring. These are estimations based on general pKa values of 1,2,4-triazoles and aromatic amines.[4][5] |
Synthesis and Purification
While a specific, optimized synthesis for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine has not been published, a plausible synthetic route can be devised based on established methods for the preparation of 5-substituted-4H-1,2,4-triazol-3-amines. A common and effective method involves the cyclization of an appropriate precursor, often derived from a carboxylic acid or its ester.
Proposed Synthetic Pathway
A logical synthetic approach would start from 3-methoxyphenylacetic acid. This starting material can be converted to the corresponding acyl hydrazide, which then undergoes cyclization with a source of the aminoguanidine moiety.
Caption: Proposed synthetic workflow for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine.
Experimental Protocol: Synthesis of the Precursor 5-(3-methoxybenzyl)-4-amino-1,2,4-triazole-3-thiol
This protocol is adapted from general procedures for the synthesis of similar 4-amino-5-substituted-1,2,4-triazole-3-thiols.[6][7]
-
Preparation of Potassium Dithiocarbazinate: To a stirred solution of 3-methoxyphenylacetic hydrazide (1 equivalent) in absolute ethanol, add carbon disulfide (1.1 equivalents) and potassium hydroxide (1.1 equivalents). Stir the mixture at room temperature for 12-16 hours. The resulting precipitate of potassium 3-(3-methoxybenzyl)dithiocarbazinate is filtered, washed with cold diethyl ether, and dried.
-
Cyclization to form 4-amino-5-(3-methoxybenzyl)-4H-1,2,4-triazole-3-thiol: A suspension of the potassium salt from the previous step (1 equivalent) and hydrazine hydrate (2-3 equivalents) in water is refluxed for 4-6 hours, or until the evolution of hydrogen sulfide gas ceases (can be monitored with lead acetate paper). After cooling, the reaction mixture is diluted with cold water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield 4-amino-5-(3-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.
Note: The conversion of the 3-thiol to the 3-amine is a subsequent step that can be achieved through various methods, such as oxidative amination or desulfurization-amination, which are beyond the scope of this generalized protocol.
Purification and Quality Control
Purification of the final compound is crucial for obtaining accurate biological and chemical data.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to remove impurities.
-
Column Chromatography: For more challenging purifications, silica gel column chromatography can be employed using a solvent gradient of increasing polarity (e.g., ethyl acetate in hexane or methanol in dichloromethane).
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is best performed by reverse-phase HPLC. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is typically effective.[8][9][10][11][12]
Caption: General workflow for the purification and quality control of the target compound.
Spectral Properties
The structural elucidation of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine relies on a combination of spectroscopic techniques. The following are predicted spectral data based on known values for analogous compounds.[3][6][13][14][15]
Table 2: Predicted Spectral Data for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine
| Technique | Predicted Wavenumber/Chemical Shift/m/z | Assignment and Rationale |
| FT-IR (KBr, cm⁻¹) | 3300-3100 (broad) | N-H stretching (amine and triazole ring) |
| 3050-3000 | Aromatic C-H stretching | |
| 2950-2850 | Aliphatic C-H stretching (CH₂ and OCH₃) | |
| ~1640 | N-H bending (scissoring) of the primary amine | |
| ~1600, ~1580, ~1490 | C=C and C=N stretching of the aromatic and triazole rings | |
| ~1250 | Asymmetric C-O-C stretching of the methoxy group | |
| ~1040 | Symmetric C-O-C stretching of the methoxy group | |
| ¹H NMR (DMSO-d₆, δ ppm) | ~12.0 (broad s, 1H) | N-H proton on the triazole ring (exchangeable with D₂O) |
| 7.20 (t, 1H) | Aromatic proton at C5' of the benzyl ring | |
| 6.80-6.90 (m, 3H) | Aromatic protons at C2', C4', and C6' of the benzyl ring | |
| ~5.5 (s, 2H) | -NH₂ protons of the amino group (exchangeable with D₂O) | |
| ~4.0 (s, 2H) | -CH₂- benzylic protons | |
| 3.75 (s, 3H) | -OCH₃ protons of the methoxy group | |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 | C3 of the triazole ring (attached to the amino group) |
| ~159 | C5 of the triazole ring (attached to the benzyl group) | |
| ~159 | C3' of the benzyl ring (attached to the methoxy group) | |
| ~139 | C1' of the benzyl ring (quaternary carbon) | |
| ~129 | C5' of the benzyl ring | |
| ~121 | C6' of the benzyl ring | |
| ~114 | C2' of the benzyl ring | |
| ~112 | C4' of the benzyl ring | |
| ~55 | -OCH₃ carbon | |
| ~31 | -CH₂- benzylic carbon | |
| Mass Spectrometry (ESI+) | m/z 205 [M+H]⁺ | Protonated molecular ion |
| m/z 227 [M+Na]⁺ | Sodium adduct | |
| Predicted Fragmentation | Loss of NH₃ (m/z 188), cleavage of the benzyl group (m/z 91, 121), and fragmentation of the triazole ring.[16] |
Note: NMR chemical shifts are highly dependent on the solvent and concentration. The values provided are estimates.
Chemical Reactivity and Stability
The chemical reactivity of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is dictated by the functional groups present: the 1,2,4-triazole ring, the primary amino group, and the 3-methoxybenzyl substituent.
-
Acylation and Sulfonylation of the Amino Group: The primary amino group at the C3 position is nucleophilic and will readily react with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides.
-
Alkylation: The nitrogen atoms of the triazole ring can undergo alkylation, with the position of alkylation (N1, N2, or N4) depending on the reaction conditions and the nature of the alkylating agent.
-
Diazotization of the Amino Group: The 3-amino group can undergo diazotization with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate can then be subjected to various nucleophilic substitution reactions (Sandmeyer-type reactions) to introduce a range of functional groups at the C3 position.
-
Electrophilic Aromatic Substitution: The 3-methoxybenzyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The methoxy group is an ortho-, para-directing and activating group.
The compound is expected to be stable under normal laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents.
Potential Applications in Drug Discovery
Derivatives of 3-amino-1,2,4-triazole are of significant interest in drug discovery due to their ability to act as bioisosteres for other functional groups, such as ureas and amides, with potentially improved physicochemical properties like solubility. The structural features of 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine make it an attractive scaffold for the development of:
-
Kinase Inhibitors: The aminotriazole core can serve as a hinge-binding motif in the ATP-binding pocket of various kinases.
-
Antimicrobial Agents: The 1,2,4-triazole nucleus is a key component of many antifungal and antibacterial drugs.[17]
-
Anticancer Agents: Many 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.
Safety and Handling
Specific toxicity data for 5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is not available. However, based on the data for related aminotriazoles, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[13][16][18]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[13][16][18]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Toxicity: Aminotriazole compounds may be harmful if swallowed or inhaled and can cause skin and eye irritation.[10][19][20] Some triazole derivatives are suspected of having long-term health effects.[19]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information.
Conclusion
5-(3-methoxybenzyl)-4H-1,2,4-triazol-3-amine is a molecule with significant potential in the field of medicinal chemistry, owing to its privileged 1,2,4-triazole scaffold. While direct experimental data is scarce, this technical guide has provided a comprehensive overview of its predicted chemical properties based on the established chemistry of its structural components and analogous compounds. The proposed synthetic routes, predicted spectral data, and discussion of its reactivity and stability offer a valuable resource for researchers interested in synthesizing and utilizing this compound in their drug discovery efforts. Further experimental validation of the properties outlined in this guide is warranted and will be crucial for the advancement of its potential therapeutic applications.
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